Ceftiofur sodique

Vue d'ensemble

Description

Le céftiofur sodique est un antibiotique céphalosporine à large spectre utilisé principalement en médecine vétérinaire. Il est efficace contre les bactéries Gram-positives et Gram-négatives, y compris les souches qui produisent de la bêta-lactamase . Ce composé est particulièrement utile dans le traitement des maladies respiratoires chez les animaux d'élevage tels que les bovins, les porcs et les chevaux .

Applications De Recherche Scientifique

Ceftiofur sodium is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:

Mécanisme D'action

Target of Action

Ceftiofur Sodium, also known as Sodium Ceftiofur, is a third-generation cephalosporin antibiotic . It primarily targets penicillin-binding proteins (PBPs) , which are enzymes involved in the final stages of bacterial cell wall assembly and remodelling during growth and division .

Mode of Action

Ceftiofur Sodium binds to and inactivates the PBPs . This interaction interferes with the cross-linking of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall . The inactivation of PBPs and the prevention of peptidoglycan cross-linking lead to the weakening of the bacterial cell wall, causing cell lysis .

Biochemical Pathways

The primary biochemical pathway affected by Ceftiofur Sodium is the synthesis of the bacterial cell wall. By binding to PBPs, Ceftiofur Sodium inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall biosynthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

Ceftiofur Sodium exhibits optimal pharmacokinetic properties. It is well absorbed following subcutaneous administration, with absolute bioavailabilities of 85.16% and 84.43% respectively . The volume of distribution is moderate, and the systemic clearance is low .

Result of Action

The primary result of Ceftiofur Sodium’s action is the lysis of bacterial cells due to the weakening of the cell wall . This leads to the effective treatment of infections caused by Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains .

Analyse Biochimique

Biochemical Properties

Ceftiofur sodium is resistant to hydrolysis by beta-lactamase and has activity against both Gram-positive and Gram-negative bacteria . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Cellular Effects

Ceftiofur sodium, like other cephalosporins, is bactericidal in vitro, resulting from inhibition of cell wall synthesis . It has a wide distribution throughout the body, including penetration into joints and synovial fluid .

Molecular Mechanism

The mechanism of action of Ceftiofur sodium involves binding to penicillin-binding proteins (PBPs) present on the inner membrane of the bacterial cell wall . These PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .

Temporal Effects in Laboratory Settings

The systemic exposure of Ceftiofur sodium in lactating goats following intravenous and subcutaneous administration is consistent with the predicted PK-PD ratios needed for a positive therapeutic outcome

Dosage Effects in Animal Models

In animal models, the effects of Ceftiofur sodium vary with different dosages . For example, in healthy beagle dogs, a dose of 2.2 mg/kg Ceftiofur sodium was administered either intravenously or subcutaneously . The absolute bioavailabilities were 85.16% and 84.43%, respectively .

Metabolic Pathways

Ceftiofur sodium is rapidly metabolized to its active metabolite desfurolyceftiofur and furoic acid after parenteral administration . The metabolite desfurolyceftiofur also has antibiotic activity .

Transport and Distribution

Ceftiofur sodium has a wide distribution throughout the body, including penetration into joints and synovial fluid . It is excreted primarily in urine .

Subcellular Localization

Ceftiofur sodium, being an antibiotic, does not have a specific subcellular localization. It acts on the bacterial cell wall, specifically on the penicillin-binding proteins located on the inner membrane of the bacterial cell wall .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La préparation du céftiofur sodique implique la condensation de l'acide 3-[2-(furylcarbonyl)thiométhyl]-3-céphem-4-carboxylique avec le 5-phényl-1,3,4-oxadiazole-2-thio-2-(2-aminothiazol-4-yl)-2-méthoxyimino)acétate . Le sel d'amine de céftiofur résultant est ensuite converti en son sel de sodium à l'aide d'une base sodique . La réaction est généralement réalisée dans un solvant organique et neutralisée avec une quantité stoechiométrique d'acide minéral .

Méthodes de production industrielle

La production industrielle du céftiofur sodique implique souvent l'utilisation de techniques avancées pour garantir une grande pureté et une stabilité. Une méthode consiste à préparer l'acide céftiofur, suivi de sa conversion en sel de sodium par des procédés de cristallisation et de purification . Cette méthode garantit que le produit final est exempt d'impuretés et possède les propriétés pharmacologiques souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

Le céftiofur sodique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le céftiofur sodique en ses formes réduites.

Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle céphalosporine.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les conditions de ces réactions varient, mais impliquent souvent des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du céftiofur sodique qui conservent ses propriétés antibiotiques . Ces dérivés peuvent avoir des profils pharmacocinétiques et pharmacodynamiques différents, ce qui les rend utiles pour des applications spécifiques .

Applications de la recherche scientifique

Le céftiofur sodique est largement utilisé dans la recherche scientifique en raison de son activité antibactérienne à large spectre. Certaines de ses applications comprennent :

Mécanisme d'action

Le céftiofur sodique exerce ses effets en se liant et en inactivant les protéines liant la pénicilline (PBP), qui sont des enzymes impliquées dans les étapes finales de l'assemblage de la paroi cellulaire bactérienne . Cette inactivation interfère avec la réticulation des chaînes de peptidoglycanes, essentielle à la résistance et à la rigidité de la paroi cellulaire bactérienne . En conséquence, la paroi cellulaire bactérienne s'affaiblit, ce qui entraîne la lyse cellulaire et la mort .

Comparaison Avec Des Composés Similaires

Le céftiofur sodique est unique parmi les antibiotiques céphalosporines en raison de son activité à large spectre et de sa résistance à la bêta-lactamase . Des composés similaires incluent :

Céfotaxime : Également une céphalosporine de troisième génération, principalement utilisée en médecine humaine.

Cefepime : Une céphalosporine de quatrième génération avec une activité plus large contre les bactéries Gram-négatives.

Le céftiofur sodique se distingue par son utilisation spécifique en médecine vétérinaire et son efficacité contre un large éventail de pathogènes bactériens .

Propriétés

Numéro CAS |

104010-37-9 |

|---|---|

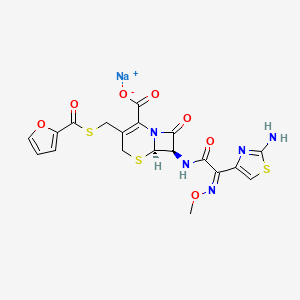

Formule moléculaire |

C19H16N5NaO7S3 |

Poids moléculaire |

545.6 g/mol |

Nom IUPAC |

sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H17N5O7S3.Na/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);/q;+1/p-1/b23-11-; |

Clé InChI |

RFLHUYUQCKHUKS-CMKUNUBPSA-M |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

SMILES isomérique |

CO/N=C(/C1=CSC(=N1)N)\C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

SMILES canonique |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)[O-].[Na+] |

Apparence |

Solid powder |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

80370-57-6 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ceftiofur ceftiofur hydrochloride ceftiofur sodium Naxcel U 64279A U-64279E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ceftiofur sodium work?

A1: Ceftiofur sodium, like other cephalosporin antibiotics, acts as a bactericidal agent by disrupting the synthesis of bacterial cell walls. [, ] It specifically inhibits transpeptidases, enzymes essential for peptidoglycan cross-linking, a vital step in cell wall formation. [, ] This disruption weakens the bacterial cell wall, leading to cell death. [, ]

Q2: What is the molecular formula and weight of ceftiofur sodium?

A2: Ceftiofur sodium has the molecular formula C19H16N5NaO7S3 and a molecular weight of 537.52 g/mol. [, , ]

Q3: Is there any spectroscopic data available for ceftiofur sodium?

A3: While the provided papers don't delve into detailed spectroscopic analysis, UV spectrophotometry studies have identified a maximum absorption wavelength of 292 nm for ceftiofur sodium, which can be used for its quantification. [, ]

Q4: What factors can impact the stability of ceftiofur sodium?

A5: Studies show that ceftiofur sodium degradation is affected by factors like pH, temperature, and exposure to light. [, ] Higher pH levels and temperatures accelerate its degradation. [, ] Light exposure can also contribute to its breakdown. [, ]

Q5: What strategies are employed to improve the stability and bioavailability of ceftiofur sodium formulations?

A7: One research paper describes an injectable composition of ceftiofur sodium utilizing plant fatty acid esters as a dispersant and anhydrous ethanol. [] This formulation aims to enhance viscosity, re-dispersion characteristics, and potentially bioavailability. [] Another study explored the development of ceftiofur sodium-chitosan nanoparticles using an ionic crosslinking method. [] This approach aimed to create a sustained-release formulation, potentially prolonging the drug's action time. []

Q6: How is ceftiofur sodium metabolized in the body?

A8: Ceftiofur sodium is primarily metabolized into desfuroylceftiofur acetamide (DCA), its active metabolite. [, , , ] This conversion is thought to occur via enzymatic hydrolysis. [, ]

Q7: What is the bioavailability of ceftiofur sodium after intramuscular administration in various species?

A9: Studies show ceftiofur sodium exhibits complete (100%) bioavailability after intramuscular administration in sheep and goats. [, ] In pigs, the bioavailability after intramuscular administration is reported to be 87.97%. []

Q8: How does the route of administration affect the pharmacokinetics of ceftiofur sodium?

A10: Research in green iguanas demonstrates that while the maximum plasma concentration of ceftiofur is significantly higher after intramuscular administration compared to subcutaneous administration, both routes achieve similar areas under the curve. [] This suggests that while the rate of absorption might differ, the overall exposure to the drug is comparable.

Q9: How does age affect the pharmacokinetics of ceftiofur sodium in cattle?

A11: Studies reveal significant age-related differences in ceftiofur sodium pharmacokinetics in cattle. [] Younger calves (7 days to 1 month old) exhibit a larger area under the curve and smaller total body clearance compared to older calves (3-9 months old). [] This indicates that ceftiofur sodium is eliminated more slowly in younger animals, leading to higher drug exposure. []

Q10: Does ceftiofur sodium cross the placental barrier in pregnant animals?

A12: Research in pregnant pony mares found that while ceftiofur sodium readily crosses the placental barrier, its active metabolite, DCA, does not reach detectable levels in fetal fluids or tissues. []

Q11: Is ceftiofur sodium effective in treating bovine respiratory disease?

A14: Field trials comparing ceftiofur sodium to trimethoprim-sulfadoxine for treating bovine respiratory disease (BRD) in calves found that ceftiofur sodium led to significantly greater treatment response rates after three days of therapy. [, ] This resulted in reduced treatment costs and lower mortality and wastage rates associated with BRD in the ceftiofur sodium group. [, ]

Q12: Can ceftiofur sodium be used to treat interdigital necrobacillosis in cattle?

A15: A network meta-analysis of randomized controlled trials indicated that ceftiofur sodium, administered intramuscularly at 1.0 μg/kg body weight every 24 h for 3 days, demonstrated a better clinical response compared to other treatments including oxytetracycline, tulathromycin, placebo, and a lower dose of ceftiofur sodium (0.1 μg/kg) for interdigital necrobacillosis in cattle. []

Q13: What mechanisms contribute to ceftiofur sodium resistance in bacteria?

A16: While the provided papers don't comprehensively cover resistance mechanisms, research suggests that the production of β-lactamases, efflux pumps, and alterations in cell membrane permeability can contribute to ceftiofur sodium resistance in bacteria like E. coli. []

Q14: What is the acute toxicity of ceftiofur sodium?

A17: The acute toxicity of ceftiofur sodium was evaluated in mice. [] The LD50 (lethal dose for 50% of the test population) via intramuscular injection was determined to be 1,673.02 mg/kg body weight, indicating low acute toxicity. []

Q15: Are there any drug delivery strategies being explored for ceftiofur sodium?

A19: Research highlights the development of ceftiofur sodium-chitosan nanoparticles as a potential sustained-release drug delivery system. [] This formulation aims to prolong the drug's action time, potentially improving treatment efficacy and reducing the frequency of administration. []

Q16: What analytical methods are used to determine ceftiofur sodium concentrations?

A20: Several analytical methods are employed for quantifying ceftiofur sodium and its metabolites. [, , , , ] High-performance liquid chromatography (HPLC) is frequently utilized, often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS/MS). [, , , , ] Microbiological assays using sensitive bacterial strains have also been employed, particularly for pharmacokinetic studies. [, , ]

Q17: How does ceftiofur sodium degrade in the environment?

A21: Ceftiofur sodium is readily degraded in cattle feces, primarily by microbial activity. [] In soil, it degrades aerobically with half-lives ranging from 22.2 to 49 days, depending on soil type. [] Hydrolysis of ceftiofur sodium is pH-dependent, with faster degradation at higher pH levels. [] Photodegradation also contributes to its breakdown, although the rate decreases over time, possibly due to the formation of a protective film from degradation products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.